L-Arginine-d7 (hydrochloride)

LC-MS/MS Stable Isotope Dilution Multiple Reaction Monitoring

L-Arginine-d7 (hydrochloride) provides a +7 Da mass shift via non-exchangeable deuterium at C-2 through C-5, preventing back-exchange in aqueous matrices. Unique MRM transitions (precursor m/z 182, product m/z 77) avoid spectral overlap in multiplexed LC-MS/MS assays for arginine, ADMA, and SDMA. Batch-certified at ≥98 atom% D enrichment with >250 mg/mL aqueous solubility. Validated in clinical studies with ≥97% precision and ≥94% accuracy. Select this isotopologue for unambiguous MS/MS differentiation where 13C/15N analogs may co-elute with interferences.

Molecular Formula C6H15ClN4O2
Molecular Weight 217.70 g/mol
CAS No. 204244-77-9
Cat. No. B3025656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine-d7 (hydrochloride)
CAS204244-77-9
Molecular FormulaC6H15ClN4O2
Molecular Weight217.70 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.Cl
InChIInChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D;
InChIKeyKWTQSFXGGICVPE-AHQNDZJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Arginine-d7 Hydrochloride CAS 204244-77-9: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


L-Arginine-d7 (hydrochloride) is a stable isotope-labeled analog of L-arginine hydrochloride in which seven hydrogen atoms on the side-chain carbons are replaced with deuterium (²H), producing a nominal mass shift of +7 Da relative to the unlabeled compound . The deuterium substitution occurs at non-exchangeable positions (C-2 through C-5 of the side chain), preventing back-exchange with solvent and ensuring stable isotopic enrichment of ≥98 atom % D across vendor specifications . As the hydrochloride salt (molecular formula C₆H₇D₇N₄O₂·HCl, MW 217.71), the compound exhibits high aqueous solubility (>250 mg/mL in H₂O) and is supplied as an off-white to light yellow solid requiring storage at -20°C in sealed, moisture-protected conditions . The unlabeled parent compound bears CAS 1119-34-2.

Why Unlabeled L-Arginine or Other Isotopologues Cannot Replace L-Arginine-d7 Hydrochloride in Quantitative Mass Spectrometry


In stable isotope dilution mass spectrometry (SID-MS), the internal standard must be chemically identical to the analyte yet distinguishable by mass spectrometry. Unlabeled L-arginine cannot serve as an internal standard for its own quantification because it is indistinguishable from the endogenous analyte, providing no means to correct for sample preparation losses, matrix effects, or ionization efficiency variations . While alternative isotopologues such as ¹³C₆-L-arginine (+6 Da) or ¹⁵N₄-L-arginine (+4 Da) are commercially available, the choice among them depends on analytical requirements including: (1) chromatographic co-elution fidelity—deuterated compounds may exhibit a reverse-phase retention time shift due to the deuterium isotope effect, whereas ¹³C/¹⁵N-labeled analogs typically co-elute more precisely [1]; (2) MS/MS transition compatibility—the +7 Da shift of L-Arginine-d7 provides a unique precursor m/z (182 vs. 175 for unlabeled) and product ion m/z (77 vs. 70) that may be preferred in multiplexed assays where adjacent mass channels are occupied by other labeled standards ; and (3) availability and cost—deuterated arginine is widely stocked by major isotope suppliers with batch-specific certificates of analysis documenting isotopic enrichment [2]. Substituting an incorrect isotopologue can introduce quantification bias from isotopic overlap, differential matrix effect compensation, or spectral interference with co-eluting metabolites.

Quantitative Differentiation Evidence: L-Arginine-d7 Hydrochloride vs. Unlabeled L-Arginine and Alternative Isotopologues


Mass Shift and MRM Transition Differentiation in LC-MS/MS Quantification

In a validated LC-MS/MS method for serum L-arginine quantification, L-Arginine-d7 (hydrochloride) served as the internal standard with a distinct MRM transition of m/z 182 → 77, whereas unlabeled L-arginine was monitored at m/z 175 → 70, providing baseline chromatographic resolution without isotopic cross-interference . The +7 Da nominal mass shift ensures that the isotopic envelope of the internal standard does not overlap with the M+0 peak of the endogenous analyte, a critical requirement for accurate peak area ratio calculation in SID-MS [1].

LC-MS/MS Stable Isotope Dilution Multiple Reaction Monitoring

Isotopic Purity and Chemical Purity Specifications Across Suppliers

Supplier specifications for L-Arginine-d7 hydrochloride consistently report isotopic enrichment of ≥98 atom % D, with chemical purity ranging from ≥97% to ≥99.72% across major vendors [1]. Sigma-Aldrich specifies 98 atom % D with 97% chemical purity (CP) ; MedChemExpress reports 99.72% chemical purity ; Alfa Chemistry specifies ≥99.5% purity ; Eurisotop/Cambridge Isotope Laboratories specifies 98% chemical purity [2]. This multi-vendor consistency in isotopic enrichment establishes a de facto industry benchmark for the d7-labeled arginine isotopologue.

Isotopic Enrichment Certificate of Analysis Quality Control

Method Performance Metrics Using L-Arginine-d7 as Internal Standard

A validated LC-MS/MS method employing commercially available d7-L-arginine as internal standard for L-arginine quantification in human plasma achieved precision ≥97% and accuracy ≥94% [1]. This performance compares favorably to methods using ¹³C₆-L-arginine as internal standard, which have demonstrated accuracy (% bias) <3% and inter-assay precision <9.6% in plasma quantification of arginine and related metabolites [2]. Both isotopologues provide statistically comparable method performance, supporting d7-arginine as a functionally equivalent alternative to the more commonly cited ¹³C₆-labeled standard.

Method Validation Precision Accuracy LC-MS/MS

Chromatographic Deuterium Isotope Effect and Co-Elution Considerations

Deuterated internal standards including d7-arginine may exhibit a measurable retention time shift in reversed-phase LC due to the deuterium isotope effect, wherein C-D bonds are slightly shorter and less polarizable than C-H bonds, reducing lipophilicity and causing earlier elution relative to the protiated analyte [1]. In contrast, ¹³C- and ¹⁵N-labeled analogs co-elute more precisely with the unlabeled analyte because the isotopic substitution does not significantly alter bond polarity or molecular interaction with the stationary phase . This chromatographic offset may reduce the internal standard's capacity to fully compensate for matrix effects that vary across the elution profile.

Deuterium Isotope Effect Chromatography Retention Time

Aqueous Solubility and Formulation Handling Properties

L-Arginine-d7 hydrochloride exhibits aqueous solubility of 250 mg/mL (1148.32 mM) in H₂O at room temperature . The hydrochloride salt form enhances solubility and stability relative to the free base form, facilitating preparation of concentrated stock solutions for internal standard spiking without requiring organic co-solvents that may introduce matrix variability .

Solubility Sample Preparation Internal Standard

Primary Application Scenarios for L-Arginine-d7 Hydrochloride in Quantitative Bioanalysis and Metabolic Research


Quantitative LC-MS/MS Assays for L-Arginine and Methylated Derivatives in Clinical Research

L-Arginine-d7 hydrochloride is validated as an internal standard in stable isotope dilution LC-MS/MS methods for simultaneous quantification of L-arginine, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA) in human plasma. Methods employing d7-arginine achieve precision ≥97% and accuracy ≥94% with lower limits of quantification suitable for clinical biomarker studies of cardiovascular and renal function [1]. The +7 Da mass shift provides unambiguous MS/MS differentiation in multiplexed assays where D₇-ADMA and other labeled standards occupy adjacent mass channels [2].

Nitric Oxide Pathway and Endothelial Function Studies

As a stable isotope-labeled analog of the NO synthase substrate L-arginine, L-Arginine-d7 hydrochloride enables precise quantification of endogenous arginine pools in vascular biology studies. The labeled compound can be used as a tracer to measure arginine uptake and conversion to NO and citrulline in endothelial cell models, with quantification by GC-MS or LC-MS [1]. Deuteration at non-exchangeable side-chain positions ensures metabolic stability without confounding hydrogen-deuterium exchange during sample processing [2].

Pharmacokinetic and Drug Metabolism Studies Involving Arginine or Arginine-Containing Peptides

Deuterated arginine serves as a quantitative tracer in preclinical pharmacokinetic studies where accurate measurement of administered drug versus endogenous background is required. The +7 Da mass shift enables separate quantification of labeled arginine in biological matrices containing high endogenous arginine concentrations [1]. This application is particularly relevant for investigational arginine-based therapeutics where deuteration may also modulate metabolic stability [2].

Metabolic Flux Analysis in Urea Cycle and Amino Acid Metabolism Research

L-Arginine-d7 hydrochloride can be employed as a stable isotope tracer for metabolic flux studies examining arginine catabolism via arginase to ornithine and urea, or conversion via NO synthase to citrulline and NO. The deuterium label at non-exchangeable positions enables LC-MS based tracing of metabolic fate without radioactive hazards, providing insights into urea cycle disorders, cancer metabolism, and amino acid homeostasis [1].

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